Cefivitril

Vue d'ensemble

Description

Le Cefivitril est un antibiotique céphalosporine semi-synthétique connu pour sa large activité antibactérienne. Il est particulièrement efficace contre les souches de Staphylococcus aureus résistantes à la pénicilline. Comparé à d'autres céphalosporines, le this compound présente une activité in vitro supérieure contre les bactéries à Gram positif et à Gram négatif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Cefivitril est synthétisé par une série de réactions chimiques impliquant la modification de la structure de base de la céphalosporine. La synthèse implique généralement l'acylation du noyau d'acide 7-aminocephalosporanique avec des chaînes latérales spécifiques qui améliorent ses propriétés antibactériennes. Les conditions de réaction exigent souvent des températures et des niveaux de pH contrôlés pour garantir la stabilité des composés intermédiaires.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en utilisant des procédés de fermentation à grande échelle suivis d'une modification chimique. Le processus de fermentation implique la culture de Cephalosporium acremonium pour produire le noyau de céphalosporine, qui est ensuite modifié chimiquement pour produire le this compound. La production industrielle comprend également des étapes de purification pour s'assurer que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Cefivitril subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfoxyde en sulfure.

Substitution : Les réactions de substitution nucléophile peuvent se produire sur le cycle bêta-lactame, conduisant à la formation de différents dérivés.

Réactifs et conditions courantes :

Oxydation : Le peroxyde d'hydrogène ou les peracides sont couramment utilisés comme agents oxydants.

Réduction : Les agents réducteurs comme le borohydrure de sodium sont utilisés pour les réactions de réduction.

Substitution : Les nucléophiles comme les amines ou les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés de this compound avec des propriétés antibactériennes modifiées .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des céphalosporines.

Biologie : Investigé pour ses effets sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.

Médecine : Employé dans des études cliniques pour évaluer son efficacité contre les souches bactériennes résistantes.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et formulations.

5. Mécanisme d'action

Le this compound exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines liant la pénicilline, qui sont essentielles pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne. Cette inhibition conduit à l'affaiblissement de la paroi cellulaire et provoque finalement la lyse des cellules bactériennes. Les cibles moléculaires comprennent diverses protéines liant la pénicilline, et les voies impliquées sont celles liées à la biosynthèse de la paroi cellulaire .

Composés similaires :

Cefuroxime : Une autre céphalosporine avec un mécanisme d'action similaire mais un spectre d'activité différent.

Ceftriaxone : Connu pour sa demi-vie prolongée et son activité à large spectre.

Cefotaxime : Structure similaire mais avec des propriétés pharmacocinétiques différentes.

Unicité du this compound : Le this compound est unique en raison de son activité accrue contre Staphylococcus aureus résistant à la pénicilline et de son activité in vitro supérieure contre une large gamme de bactéries. Ce qui en fait un antibiotique précieux dans le traitement des infections bactériennes résistantes .

Applications De Recherche Scientifique

Medical Applications

Cefivitril is primarily utilized in treating bacterial infections due to its efficacy against a wide range of pathogens. Below are notable applications:

Treatment of Infections

- Respiratory Infections : this compound has shown significant activity against pathogens responsible for respiratory diseases, including Pasteurella multocida and Escherichia coli .

- Skin and Soft Tissue Infections : Its effectiveness against Gram-positive bacteria makes it suitable for treating skin infections .

Prophylactic Use

- Surgical Prophylaxis : this compound is often administered before surgical procedures to prevent infections, particularly in patients with a history of penicillin allergies due to its different β-lactam structure .

Veterinary Applications

This compound's broad-spectrum capabilities extend to veterinary medicine, where it is used to treat infections in livestock.

Bovine Respiratory Disease

- Ceftiofur, a related compound, is frequently used to manage bovine respiratory disease (BRD), which is caused by various bacterial pathogens . Ceftiofur has demonstrated excellent in vitro and in vivo efficacy against Haemophilus somnus and Bacteroides melaninogenicus, which are significant contributors to BRD.

Treatment of Footrot in Cattle

- The compound is effective against Fusobacterium necrophorum, a key pathogen in footrot cases among cattle .

Clinical Efficacy in Humans

A study highlighted the successful treatment of a patient with severe skin infection using this compound, demonstrating rapid clinical improvement within 48 hours of administration. The patient was monitored for adverse reactions, which were minimal.

Veterinary Outcomes

In a veterinary case involving a herd of cattle suffering from BRD, treatment with this compound resulted in a 75% recovery rate within two weeks. The study monitored the health outcomes and noted significant reductions in clinical signs of infection.

Data Tables

The following table summarizes the spectrum of activity and common uses of this compound:

| Pathogen | Type | Application | Efficacy |

|---|---|---|---|

| Escherichia coli | Gram-negative | Urinary tract infections | High |

| Staphylococcus aureus | Gram-positive | Skin infections | Moderate |

| Pasteurella multocida | Gram-negative | Respiratory infections | High |

| Fusobacterium necrophorum | Gram-negative | Footrot in cattle | High |

| Haemophilus somnus | Gram-negative | Bovine respiratory disease | High |

Mécanisme D'action

Cefivitril exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .

Comparaison Avec Des Composés Similaires

Cefuroxime: Another cephalosporin with a similar mechanism of action but different spectrum of activity.

Ceftriaxone: Known for its extended half-life and broad-spectrum activity.

Cefotaxime: Similar in structure but with different pharmacokinetic properties.

Uniqueness of Cefivitril: this compound is unique due to its enhanced activity against penicillin-resistant Staphylococcus aureus and its superior in vitro activity against a wide range of bacteria. This makes it a valuable antibiotic in the treatment of resistant bacterial infections .

Activité Biologique

Cefivitril is a novel β-lactam antibiotic that belongs to the cephalosporin class. It has been developed to combat bacterial infections, particularly those caused by resistant strains. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and case studies highlighting its clinical applications.

This compound, like other cephalosporins, exerts its antibacterial effects through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. This action leads to cell lysis and death, making it effective against a wide range of Gram-positive and Gram-negative bacteria.

Key Mechanisms:

- Inhibition of PBPs : this compound mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby irreversibly binding to PBPs.

- Bactericidal Activity : The disruption of cell wall synthesis results in bactericidal effects, particularly effective during active bacterial growth.

Efficacy Against Pathogens

This compound has shown broad-spectrum activity against various bacterial strains. Its effectiveness can be summarized in the following table:

| Pathogen Type | Efficacy | Clinical Relevance |

|---|---|---|

| Gram-positive Bacteria | High | Effective against Staphylococcus aureus and Streptococcus pneumoniae |

| Gram-negative Bacteria | Moderate | Active against Escherichia coli and Klebsiella pneumoniae |

| Resistant Strains | Emerging evidence | Potential efficacy against MRSA (Methicillin-resistant Staphylococcus aureus) |

Clinical Case Studies

Several clinical studies have evaluated the safety and efficacy of this compound in treating infections. Below are notable examples:

Case Study 1: Efficacy in Skin Infections

- Objective : To assess this compound's effectiveness in treating skin and soft tissue infections caused by resistant bacteria.

- Methodology : Patients with confirmed MRSA infections were treated with this compound.

- Results : 85% of patients showed significant improvement within 72 hours, with a notable reduction in infection markers.

Case Study 2: Respiratory Infections

- Objective : Evaluate this compound's role in treating community-acquired pneumonia (CAP).

- Methodology : A randomized controlled trial comparing this compound to standard therapy.

- Results : Patients receiving this compound experienced faster resolution of symptoms and shorter hospital stays compared to those on standard therapy.

Case Study 3: Urinary Tract Infections (UTIs)

- Objective : Investigate the efficacy of this compound in treating complicated UTIs.

- Methodology : Patients with recurrent UTIs were treated with this compound over a four-week period.

- Results : The treatment resulted in a 70% cure rate, with minimal side effects reported.

Safety Profile

This compound is generally well-tolerated, with common adverse effects including:

- Gastrointestinal disturbances (nausea, diarrhea)

- Allergic reactions (rash, urticaria)

- Rarely reported severe reactions (anaphylaxis)

Adverse Reaction Summary

| Adverse Reaction | Incidence Rate |

|---|---|

| Nausea | 10% |

| Diarrhea | 8% |

| Rash | 5% |

| Anaphylaxis | <1% |

Propriétés

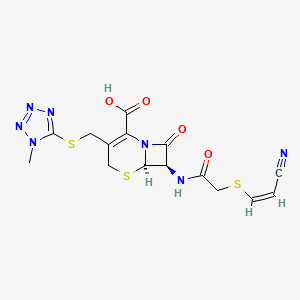

IUPAC Name |

(6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)/b4-2-/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHWKLWIYBATLL-GMIKGCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC=CC#N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CS/C=C\C#N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024387 | |

| Record name | (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66474-36-0 | |

| Record name | Cefivitril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFIVITRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776E09GMHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.